N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide is a complex organic compound that features a trifluoromethoxy group, an indole moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents, which can be challenging due to the reactivity and volatility of these reagents.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: Its trifluoromethoxy group imparts unique electronic properties, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl-1H-imidazole-4-carboxamide: This compound also features a trifluoromethoxy group and has been studied for its potential as a glycine transporter 1 inhibitor.
Uniqueness
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide is unique due to its combination of an indole moiety and a trifluoromethoxy group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H23F3N2O3S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H23F3N2O3S/c1-13(2)15-4-7-17(8-5-15)30(27,28)25-11-10-18-14(3)26-20-9-6-16(12-19(18)20)29-21(22,23)24/h4-9,12-13,25-26H,10-11H2,1-3H3 |
InChI Key |
JUXVPVYYVZWMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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